2,6-Dichlorotoluene

Description

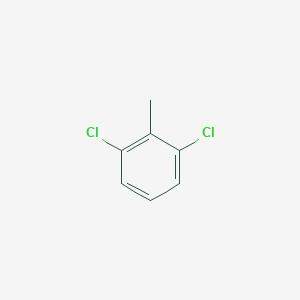

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEDNTFWIHCBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040697 | |

| Record name | 2,6-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 2.8 deg C; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,6-Dichlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

198 °C @ 760 mm Hg, 198 °C | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

82 °C | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in chloroform, Insoluble in water., Solubility in water, g/100ml at 25 °C: (very poor) | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1268.6 kg/cu m @ 20 °C, Liquid density = 1.254 g/cu cm at 20 °C, 1.28 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.35 [mmHg], Vapor pressure, Pa at 25 °C: 34 | |

| Record name | 2,6-Dichlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

118-69-4 | |

| Record name | 2,6-Dichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dichloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVM09757WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

25.8 °C, 2.8 °C | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dichlorotoluene

Established Synthetic Routes for 2,6-Dichlorotoluene

Traditional methods for synthesizing this compound have been well-documented and are utilized in industrial applications. nih.govchemicalbook.comchemicalbook.com These routes include the Sandmeyer reaction, ring chlorination followed by desulfonylation, and the chlorination and dealkylation of substituted toluenes. nih.govchemicalbook.comchemicalbook.com

Sandmeyer Reaction on 2-Amino-6-chlorotoluene

The Sandmeyer reaction provides a direct method for the synthesis of this compound from 2-amino-6-chlorotoluene. nih.govchemistry-chemists.com This classic reaction in aromatic chemistry involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst. wikipedia.orgbyjus.com

The process begins with the diazotization of 2-amino-6-chlorotoluene, where the primary aromatic amine reacts with nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures to form the corresponding diazonium salt. byjus.commnstate.edu This intermediate is then treated with cuprous chloride, which facilitates the substitution of the diazonium group with a chlorine atom, yielding this compound and liberating nitrogen gas. nih.govwikipedia.org

One documented procedure involves dissolving 2-methyl-3-chloroaniline in a potassium chloride solution at 90°C, followed by the addition of a potassium nitrite solution at a controlled temperature of 8-9°C to form the diazonium salt. chemicalbook.com This diazonium salt solution is then slowly added to a solution containing nickel nitrate, sodium nitrite, and potassium chloride, heated to 60°C. chemicalbook.com After a reaction time of two hours, the resulting oil layer is separated and purified to give this compound in an 89% yield. chemicalbook.com

Table 1: Sandmeyer Reaction Conditions for this compound Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-6-chlorotoluene |

| Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride |

| Key Intermediate | 2-Chloro-6-methylbenzenediazonium salt |

| Catalyst | Copper(I) chloride |

| Typical Yield | 89% chemicalbook.com |

Ring Chlorination and Desulfonylation of p-Toluene Sulfonyl Chloride

Another established route to this compound involves the chlorination of p-toluenesulfonyl chloride, followed by a desulfonylation step. nih.govwikipedia.org This method circumvents the direct chlorination of toluene (B28343), which tends to produce a mixture of isomers that are difficult to separate. chemistry-chemists.comwikipedia.org

In this process, p-toluenesulfonyl chloride is first subjected to ring chlorination. wikipedia.orgchempedia.info The sulfonyl chloride group directs the incoming chlorine atoms to the ortho positions. The subsequent removal of the sulfonyl group, known as desulfonylation, yields the desired this compound. wikipedia.orgbeilstein-journals.org This desulfonylation is a key step in achieving the specific isomer. researchgate.net Antimony trichloride (B1173362) is sometimes used as a catalyst for the chlorination step. nih.gov

Chlorination and Dealkylation of tert-Butyltoluenes (e.g., 4-tert-butyltoluene (B18130) or 3,5-di-tert-butyltoluene)

The synthesis of this compound can also be achieved through the chlorination and subsequent dealkylation of tert-butylated toluenes. nih.govchemicalbook.com This multi-step process begins with the alkylation of toluene to introduce one or two tert-butyl groups, which act as blocking groups to direct the subsequent chlorination. researchgate.netepo.org

Alternatively, 3,5-di-tert-butyltoluene (B81915) can be used as the starting material. epo.orggoogle.com Chlorination of 3,5-di-tert-butyltoluene, in the presence of a Lewis acid and elemental sulfur, can yield 3,5-di-tert-butyl-2,6-dichlorotoluene with a yield of up to 85.1%. google.comgoogleapis.com Subsequent dealkylation then produces this compound. google.com

Table 2: Synthesis of this compound via Chlorination and Dealkylation

| Step | Reactants | Catalyst/Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | Toluene, tert-butyl chloride | 30 °C | 73% | researchgate.net | |

| Chlorination | Alkylated Toluene | FeCl₃, AlCl₃ | 50 °C | 82% | researchgate.net |

| Dealkylation | Chlorinated Alkyltoluene | 50 °C | - | researchgate.net |

Chlorination of o-Chlorotoluene

Direct chlorination of o-chlorotoluene is another pathway, though it typically results in a mixture of dichlorotoluene isomers. wikipedia.orgepo.org The primary products include 2,3-, 2,4-, 2,5-, and this compound. epo.org The distribution of these isomers is dependent on the catalyst and reaction conditions. researchgate.netresearchgate.net While this method is straightforward, the separation of the desired 2,6-isomer from the product mixture can be challenging and costly due to the similar physical properties of the isomers. chemistry-chemists.comwikipedia.org Industrial processes have been developed that involve distillation and melt fractional crystallization to purify the this compound to a purity of 99.0% or higher. google.com

Advanced and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for more environmentally benign and efficient chemical processes, research has focused on developing advanced and green chemistry approaches for the synthesis of this compound. scispace.com

Catalytic Chlorination Techniques for Selective Production

Significant efforts have been made to improve the selectivity of the chlorination of o-chlorotoluene towards the 2,6-isomer through the use of novel catalytic systems. researchgate.net

Research has shown that Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) can catalyze the chlorination of o-chlorotoluene (OCT). researchgate.netresearchgate.net The catalytic activity for producing this compound (2,6-DCT) follows the order AlCl₃ > FeCl₃ > ZnCl₂. researchgate.net However, even with AlCl₃, the selectivity for 2,6-DCT remains around 33% under certain conditions. researchgate.net

More advanced catalysts, such as ionic liquids, have been investigated. researchgate.netresearchgate.net Specifically, Lewis acidic ionic liquids like [BMIM]Cl–2AlCl₃ have demonstrated higher catalytic activity for the chlorination of OCT compared to traditional metal chlorides, achieving a selectivity of approximately 34% for 2,6-DCT. researchgate.net

Another promising approach involves the use of shape-selective catalysts like zeolites. patsnap.com An Fe-L type molecular sieve has been developed as a catalyst for the liquid-phase chlorination of o-chlorotoluene with chlorine gas. patsnap.comgoogle.com This method is reported to have a simple process, mild reaction conditions, and significantly improves the selectivity for this compound, making it a potentially valuable method for industrial application. patsnap.comgoogle.com

Table 3: Comparison of Catalysts for Chlorination of o-Chlorotoluene

| Catalyst | Substrate | Selectivity for 2,6-DCT | Temperature | Reference |

|---|---|---|---|---|

| AlCl₃ | o-Chlorotoluene | ~33% | 10–30 °C | researchgate.net |

| [BMIM]Cl–2AlCl₃ | o-Chlorotoluene | ~34% | 10–30 °C | researchgate.net |

Furthermore, photocatalytic methods are being explored as a green alternative. For instance, the selective benzylic bromination of this compound has been successfully carried out in a microchannel reactor using H₂O₂ as an oxidant and HBr as a bromine source under light irradiation, achieving a high conversion and yield. acs.orgresearchgate.net While this example focuses on bromination, it highlights the potential of photocatalysis in selective halogenation reactions.

Flow Chemistry and Microchannel Reactor Applications in Halogenation

The use of flow chemistry and microchannel reactors has emerged as a significant advancement in the halogenation of organic compounds, offering improved safety, efficiency, and control over reaction conditions compared to traditional batch processes. researchgate.net These benefits are particularly relevant for halogenation reactions, which can be hazardous. researchgate.net Microchannel reactors, with their high surface-area-to-volume ratio, facilitate enhanced heat and mass transfer, leading to better process control, improved selectivity, and higher yields. researchgate.netacs.org

A notable application is the photocatalytic oxidative benzylic bromination of this compound (DCT) to produce 2,6-dichlorobenzyl bromide (DCBB). researchgate.netacs.org This process, which utilizes hydrogen peroxide (H₂O₂) as a green oxidant and hydrobromic acid (HBr) as a bromine source under light irradiation, is inherently safer in a microchannel reactor, mitigating the explosion risk associated with batch reactors. acs.orgnih.gov Research has demonstrated that by optimizing reaction parameters such as temperature, reactant molar ratios, residence time, and light intensity, a high conversion of DCT (up to 98.1%) and a high yield of DCBB (91.4%) can be achieved. acs.orgnih.gov

The efficiency of this microreactor process is attributed to the excellent operability and the ease with which light can access the reactants within the microchannels. acs.org The optimal conditions for this specific transformation have been identified, providing a clear pathway for the safe and efficient synthesis of DCBB from DCT. acs.org

Table 1: Optimal Reaction Parameters for the Synthesis of 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. acs.org

| Parameter | Optimal Value |

|---|---|

| HBr/H₂O₂/DCT Molar Ratio | 1.5:1.5:1 |

| DCT Concentration | 21.0 wt % |

| HBr Concentration | 16.3 wt % |

| H₂O₂ Concentration | 7.7 wt % |

| Residence Time | 5.88 min |

| Reaction Pressure | 0.8 MPa |

| Reaction Temperature | 70 °C |

| Light Source | 87 W blue light |

Environmentally Conscious Production Methods

In line with the principles of "green chemistry," there is a growing emphasis on developing environmentally benign methods for the production of this compound and its derivatives. Traditional methods, such as the diazotization process, are often associated with high costs, significant pollution, and harsh reaction conditions. google.com

One approach to a more environmentally friendly synthesis of this compound is through the chlorination of o-chlorotoluene. This method is simpler, proceeds under milder conditions, and is more cost-effective and energy-efficient than traditional routes. google.com

Another significant development is the photocatalytic oxidative benzylic bromination of this compound using H₂O₂ as an oxidant in a microchannel reactor. acs.orgnih.gov This method is considered a green process because it avoids the use of more hazardous brominating agents and reduces the risk of explosions. acs.orgnih.gov The use of H₂O₂ is particularly advantageous as its byproduct is water.

Furthermore, efforts are being made to develop catalytic systems for the isomerization of less valuable dichlorotoluene isomers, such as 2,5-dichlorotoluene (B98588), into the more commercially important 2,4- and 2,6-isomers. rsc.org Non-homogeneous gas-phase isomerization methods using solid acid catalysts like zeolites are promising as they are environmentally friendly and can operate under mild conditions without the need for high-pressure hydrogen. rsc.org

A patented method for synthesizing 2,6-dihydroxytoluene from 2,6-dihalogenated toluene highlights the use of recyclable catalysts and adsorbents, which further minimizes waste and environmental impact. google.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the formation and transformation of this compound is crucial for optimizing synthesis and controlling product distribution.

Radical Reaction Pathways in Gas Phase

In the gas phase, the formation of radical species from this compound can be initiated by processes such as corona discharge. koreascience.kr When this compound is subjected to a corona-excited supersonic expansion, the dissociation of a C-H bond in the methyl group leads to the formation of the 2,6-dichlorobenzyl radical. koreascience.kr This is considered a typical product under these conditions. koreascience.kr

The chlorination of this compound to form 2,6-dichlorobenzyl chloride is understood to proceed via a free-radical mechanism. This reaction is typically initiated by ultraviolet (UV) light or peroxides, which generate chlorine radicals that selectively abstract a hydrogen atom from the benzylic position.

Molecular Rearrangements during Synthesis

Spectroscopic analysis of the products from the corona discharge of this compound has revealed the unexpected formation of the o-chlorobenzyl radical in addition to the expected 2,6-dichlorobenzyl radical. koreascience.kr The presence of the o-chlorobenzyl radical suggests that a molecular rearrangement occurs, involving the elimination of a chlorine atom from the benzene (B151609) ring. koreascience.kr

A proposed mechanism for this rearrangement involves an intramolecular process where a chlorine atom is replaced by an adjacent hydrogen atom on the benzene ring. koreascience.kr This is considered more feasible in the gas phase than an intermolecular process, which would be hindered by steric factors. koreascience.kr The initial step is the formation of the 2,6-dichlorobenzyl radical, followed by the replacement of a chlorine atom at the ortho position by a hydrogen atom. koreascience.kr

The isomerization of dichlorotoluene isomers is another area where molecular rearrangements are central. In the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene (B165549) catalyzed by HZSM-5 zeolite, density functional theory (DFT) calculations suggest a mechanism involving proton attack on the methyl group of the 2,5-dichlorotoluene molecule. rsc.org This induces detachment and subsequent reattachment of the methyl group, leading to the rearranged product. rsc.org

Chemical Reactivity and Derivatization of 2,6 Dichlorotoluene

Oxidation Reactions of 2,6-Dichlorotoluene

Oxidation reactions targeting the methyl group of this compound are crucial for producing precursors for pharmaceuticals, herbicides, and dyes. These transformations, particularly ammoxidation and photocatalytic bromination, have been extensively studied to optimize yield, selectivity, and process safety.

Ammoxidation to 2,6-Dichlorobenzonitrile (B3417380)

The vapor-phase ammoxidation of this compound (DCT) is an industrially significant process that converts the methyl group into a nitrile group, yielding 2,6-dichlorobenzonitrile (DCBN). This reaction involves passing a gaseous mixture of this compound, ammonia, and an oxygen source (typically air) over a heterogeneous catalyst at elevated temperatures. However, the conversion is considered challenging compared to other chlorinated toluenes because the two bulky chlorine atoms adjacent to the methyl group can inhibit the molecule's interaction with the catalyst surface. researchgate.net

A variety of catalytic systems have been developed to improve the efficiency of DCT ammoxidation. Vanadium-based catalysts are the most prominent, often in combination with other metal oxides.

Vanadium Phosphorus Oxide (VPO) Catalysts: VPO catalysts are widely investigated for this transformation. researchgate.net The performance of VPO catalysts can be significantly enhanced by adding promoters or using supports like γ-alumina or titania. For instance, a chromium-containing vanadyl pyrophosphate catalyst mixed with titania (anatase) has been shown to achieve up to 97% conversion of DCT with DCBN yields around 80%. researchgate.net

Multi-component Vanadium Catalysts: Research has shown that complex metal oxide catalysts can offer high conversion and selectivity at lower temperatures. V-Ti-O nanostructures have demonstrated excellent low-temperature activity, achieving an 84% yield of DCBN at 330°C. researchgate.net Similarly, urchin-like W-V-O microspheres have produced DCBN yields of 75.1%. researchgate.net Other effective systems include FeVO4 microspheres, which can achieve 87% DCT conversion at a relatively low temperature of 320°C. researchgate.net

The table below summarizes the performance of various catalytic systems in the ammoxidation of this compound.

| Catalyst System | Support/Promoter | Reaction Temperature (°C) | DCT Conversion (%) | DCBN Yield (%) |

| VPO | Promoted | - | High | ~80 |

| VPO-Cr | Titania (anatase) | - | 97 | ~80 |

| V-Ti-O | Nanostructured | 330 | - | 84 |

| W-V-O | Microspheres | - | - | 75.1 |

| FeVO4 | Microspheres | 320 | 87 | - |

| V2O5/γ-Al2O3 | γ-Alumina | 425 | 96 | 79 |

Understanding the kinetics and mechanism of this compound ammoxidation is essential for reactor design and process optimization. Studies have focused on developing mathematical models to describe the reaction rates based on various operating parameters. researchgate.netresearchgate.net

The reaction kinetics over a VPO catalyst have been investigated in a nonisothermal fixed-bed reactor. researchgate.netresearchgate.net The study examined the influence of reaction temperature, contact time, and the partial pressures of DCT, ammonia, oxygen, and water. researchgate.netresearchgate.net The experimental data were correlated using rate equations based on the Langmuir–Hinshelwood mechanism, which assumes that the reaction occurs between molecules adsorbed on the catalyst surface. researchgate.net These kinetic models are crucial for scaling up the process from laboratory to pilot-plant and industrial scales, helping to predict and control factors like temperature hotspots. researchgate.net

Photocatalytic Oxidative Bromination to 2,6-Dichlorobenzyl Bromide

A modern and green approach to functionalizing the methyl group of this compound is through photocatalytic oxidative bromination, which produces 2,6-dichlorobenzyl bromide (DCBB), an important intermediate for bioactive molecules. nih.govnih.gov This method is considered safer and more environmentally friendly than traditional benzylic bromination using molecular bromine. nih.govresearchgate.net

The process involves the selective benzylic bromination of this compound using hydrogen peroxide (H₂O₂) as an oxidant and hydrobromic acid (HBr) as the bromine source. nih.govresearchgate.net The reaction is conducted in a microchannel reactor under light irradiation (e.g., blue light), which overcomes the explosion risks associated with performing this exothermic reaction in a batch reactor. nih.govacs.org

Under optimized conditions, this process is highly efficient. A conversion of this compound as high as 98.1% with a corresponding yield of 91.4% for 2,6-dichlorobenzyl bromide has been achieved. nih.govnih.gov Kinetic studies of this reaction have determined an activation energy of 24.0 kJ/mol, providing essential data for reactor design and industrial scale-up. researchgate.net

The table below details the optimized parameters for this reaction.

| Parameter | Optimal Value |

| Reactant Molar Ratio (HBr:H₂O₂:DCT) | 1.5:1.5:1 |

| Residence Time | 5.88 min |

| Reaction Pressure | 0.8 MPa |

| Reaction Temperature | 70 °C |

| Light Source | 87 W Blue Light |

| DCT Conversion | 98.1% |

| DCBB Yield | 91.4% |

Catalytic Transformations Involving this compound

Beyond oxidation, this compound can undergo other catalytic transformations, such as further chlorination, although this is less common than reactions involving the methyl group.

Chlorination Reactions of this compound

The synthesis of this compound often involves the catalytic chlorination of precursors like o-chlorotoluene or p-toluenesulfonyl chloride. researchgate.netgoogle.comgoogle.com In these processes, Lewis acid catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are commonly employed to direct the chlorination to the desired positions on the aromatic ring. researchgate.net Ionic liquids have also been explored as effective catalysts. researchgate.netresearchgate.net While these reactions produce this compound, information regarding the further chlorination of this compound itself as the starting material is less prevalent in the reviewed literature, as the primary industrial focus is on derivatizing its methyl group.

Isomerization Studies of Dichlorotoluene Isomers (e.g., 2,5-Dichlorotoluene (B98588) to this compound)

The conversion of less utilized dichlorotoluene isomers, such as 2,5-dichlorotoluene (2,5-DCT), into more valuable products like this compound (2,6-DCT) is a subject of significant chemical research. espublisher.com Studies have investigated the isomerization and redistribution reactions of 2,5-DCT over various catalysts to enhance the yield of commercially important isomers. espublisher.comresearchgate.net

Catalytic Performance and Mechanism of Isomerization

The isomerization of 2,5-dichlorotoluene has been effectively catalyzed by the Lewis acid aluminum chloride (AlCl₃). espublisher.com Research conducted at temperatures ranging from 392.15 K to 452.15 K demonstrated that 2,5-DCT can be converted into several dichlorotoluene isomers, including 2,6-DCT. espublisher.com At equilibrium, the isomerization of 2,5-DCT over an AlCl₃ catalyst yields approximately 5.6% of 2,6-DCT. espublisher.com This process occurs alongside other isomerization and redistribution reactions, leading to a mixture of products. espublisher.com

The reaction mechanism is understood to proceed via a protonated intermediate, with the isomerization being the rate-determining step. researchgate.net Thermodynamic analysis of these reactions reveals that they are endothermic, and the yields of the resulting isomers are only slightly influenced by changes in the reaction temperature. espublisher.comespublisher.com In addition to Lewis acids, zeolite catalysts like Hβ have also been shown to catalyze the isomerization of 2,5-DCT to 2,6-DCT and 2,4-DCT. espublisher.comresearchgate.net

| Isomer | Yield (%) |

|---|---|

| This compound | ~5.6 |

| 3,5-Dichlorotoluene | ~9.6 |

| 2,4-Dichlorotoluene (B165549) | ~16.2 |

| 3,4-Dichlorotoluene | ~3.3 |

| 2,3-Dichlorotoluene | ~2.3 |

Data sourced from studies on the catalytic isomerization and redistribution of 2,5-DCT. espublisher.com

Formation of Benzyl-Type Radicals from this compound

Under specific energetic conditions, this compound can be induced to form benzyl-type radicals. These transient species are highly reactive and serve as important intermediates in various chemical reactions. scispace.com

Corona Discharge Studies and Spectroscopic Analysis

One effective method for generating these radicals is through a corona-excited supersonic expansion (CESE). scispace.com In this technique, this compound, seeded in an inert carrier gas like helium, is subjected to a corona discharge. This process produces jet-cooled but electronically excited benzyl-type radicals. scispace.com The subsequent visible vibronic emission spectrum is then recorded using a long-path monochromator to observe the vibronic bands associated with the D₁ → D₀ electronic transition of the radicals. scispace.com Spectroscopic analysis of these emissions allows for the identification of the radical species formed. scispace.com

Characterization of 2,6-Dichlorobenzyl and o-Chlorobenzyl Radicals

Spectroscopic analysis of the corona discharge of this compound has revealed the generation of not only the expected 2,6-dichlorobenzyl radical but also the unexpected o-chlorobenzyl radical. scispace.com The formation of the 2,6-dichlorobenzyl radical occurs through the loss of a hydrogen atom from the methyl group of the precursor molecule. scispace.com The presence of the o-chlorobenzyl radical suggests a molecular rearrangement involving the elimination of a chlorine atom from the benzene (B151609) ring. scispace.com The proposed mechanism for the formation of the o-chlorobenzyl radical is an intramolecular process where a chlorine atom is replaced by an adjacent hydrogen atom, a more feasible pathway in gas-phase reactions than an intermolecular collision. scispace.com The identity of the o-chlorobenzyl radical was confirmed by comparing its vibronic bands with those obtained from the corona discharge of o-chlorotoluene under the same experimental conditions. scispace.com

Derivative Synthesis from this compound

This compound is a key starting material for the synthesis of other important chemical compounds, including dichlorobenzaldehyde and dichlorobenzonitrile. guidechem.com These derivatives have applications in the pharmaceutical, dye, and agricultural industries. guidechem.comgoogle.com

Production of Dichlorobenzaldehyde and Dichlorobenzene Cyanogen

2,6-Dichlorobenzaldehyde (B137635) can be synthesized from this compound through several methods. One approach involves the continuous oxidation of this compound using hydrogen peroxide as the oxidant and acetic acid as the solvent. google.com This reaction is catalyzed by one or more metal ion complexes of cobalt, molybdenum, and bromine. google.com Another method consists of a two-step process: first, a chlorination reaction of this compound with chlorine under the influence of phosphorus pentachloride and light to produce 2,6-dichloro benzyl dichloride; this intermediate is then hydrolyzed using an acidic solvent and zinc chloride to yield 2,6-dichlorobenzaldehyde. google.com

2,6-Dichlorobenzonitrile , also known as Dichlobenil (B1670455), is another significant derivative. google.comwikipedia.org A common industrial method for its production is the vapor-phase catalytic ammoxidation of this compound. google.com This process involves reacting this compound with air and ammonia over a catalyst at elevated temperatures. prepchem.com For instance, using a specific catalyst at 390°C, a 94.5% conversion of this compound was achieved, with a yield of 82.3% for 2,6-dichlorobenzonitrile. prepchem.com

| Reaction Temperature (°C) | Residence Time (s) | This compound Conversion Rate (%) | 2,6-Dichlorobenzaldehyde Yield (%) |

|---|---|---|---|

| 105 | 900 | 34.7 | 25.0 |

Data from a patented method using a microchannel reactor with a molar ratio of n(H₂O₂):n(this compound)=2:1. google.com

Synthesis of Other Specialty Chemicals

This compound (2,6-DCT) serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, including agrochemicals, pharmaceuticals, and dyes. guidechem.comfishersci.caintersurfchem.net Its chemical structure, featuring two chlorine atoms flanking a methyl group on a benzene ring, allows for targeted reactions to produce more complex molecules. The primary reaction pathways involve the transformation of the methyl group or substitution on the aromatic ring.

Key derivatizations of this compound lead to the production of commercially significant compounds such as 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzonitrile. guidechem.compatsnap.com These derivatives, in turn, act as building blocks for a range of fine chemicals.

Oxidation to 2,6-Dichlorobenzaldehyde

The oxidation of the methyl group in this compound yields 2,6-dichlorobenzaldehyde. guidechem.compatsnap.com This aldehyde is a valuable intermediate in the pharmaceutical and dye industries. guidechem.com For instance, it is a precursor in the synthesis of pharmaceutical intermediates like 2,6-dichlorobenzaldehyde oxime and dichlorophenylthiazolyl penicillin. guidechem.com It is also used in the production of acid medium dye Brilliant Blue B. guidechem.com

Ammoxidation to 2,6-Dichlorobenzonitrile

The gas-phase ammoxidation of this compound is an industrially important reaction that produces 2,6-dichlorobenzonitrile. researchgate.net This process involves reacting this compound with ammonia and oxygen at high temperatures over a catalyst. researchgate.net Vanadium phosphorus oxide (VPO) catalysts, sometimes supported on materials like γ-Alumina (γ-Al2O3), are often employed for this conversion. researchgate.net Research has shown that a maximum conversion of 96% of this compound and a 79% yield of 2,6-dichlorobenzonitrile can be achieved at 425 °C using a V2O5/γ-Al2O3 catalyst. researchgate.net

2,6-Dichlorobenzonitrile is a key precursor for several agricultural chemicals. guidechem.comgoogleapis.com It is used to manufacture herbicides, such as dichlobenil and Clethodim, as well as fluorinated sulfonylurea insecticides. guidechem.comnih.gov

The following table summarizes the synthesis of key specialty chemicals derived from this compound.

| Starting Material | Reaction Type | Product | Catalyst/Reagents | Significance of Product |

| This compound | Oxidation | 2,6-Dichlorobenzaldehyde | Not specified | Intermediate for pharmaceuticals (e.g., dichlorophenylthiazolyl penicillin) and dyes (e.g., Brilliant Blue B). guidechem.com |

| This compound | Ammoxidation | 2,6-Dichlorobenzonitrile | Vanadium Phosphorus Oxide (VPO), V2O5/γ-Al2O3 | Intermediate for herbicides (e.g., Clethodim, Dichlobenil) and insecticides. guidechem.comresearchgate.netgoogleapis.com |

| This compound | Further Derivatization | 2,6-Dichlorobenzamide derivatives | Not specified | Used as insecticides. googleapis.com |

Detailed research into the ammoxidation process has focused on optimizing catalyst performance to improve yields. The choice of catalyst, including the use of promoters like chromium, iron, cobalt, and molybdenum, can significantly enhance the yield of 2,6-dichlorobenzonitrile. researchgate.net The reaction is believed to follow a Mars–van Krevelen redox mechanism. researchgate.net

Environmental Fate and Remediation of 2,6 Dichlorotoluene

Environmental Distribution and Transport Mechanisms

The environmental distribution of 2,6-dichlorotoluene is governed by its physical and chemical properties, which dictate how it partitions between air, water, and soil.

Air, Water, and Soil Partitioning

The partitioning of a chemical in the environment describes its distribution among different environmental compartments. For organic compounds like this compound, this is heavily influenced by properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). With a high log Kow of 4.29, this compound is hydrophobic, indicating a tendency to sorb to organic matter in soil and sediment rather than dissolving in water nih.gov.

When released into the environment, its distribution is highly dependent on the receiving compartment oecd.org:

Release to Water: If this compound is released into water, it is likely to be transported to the air due to its volatility oecd.org.

Release to Air or Soil: If released into the air or soil, it is unlikely to move into other environmental compartments oecd.org. Based on its estimated vapor pressure of 0.36 mm Hg at 25°C, this compound is expected to exist almost entirely as a vapor in the atmosphere nih.gov.

Fugacity Models for Environmental Distribution Prediction

Fugacity models are mathematical tools used to predict the environmental fate and distribution of chemicals nih.gov. The term "fugacity" can be understood as the "escaping tendency" of a chemical from a particular phase nih.govlupinepublishers.com. These models use the physical-chemical properties of a substance to estimate its concentration and movement between environmental compartments like air, water, soil, and sediment nih.govulisboa.pt.

Fugacity models are often structured in levels of increasing complexity ulisboa.pttrentu.ca:

Level I: Assumes a closed, equilibrium system with no inflows or outflows trentu.ca.

Level II: Assumes a steady-state system with continuous emissions and losses (advection and degradation), but still at equilibrium trentu.ca.

Level III: Describes a steady-state, non-equilibrium system where intermedia transport rates are calculated, providing a more realistic depiction of a chemical's fate trentu.ca.

A generic Mackay Level III fugacity model was used to predict the environmental distribution of this compound. The results, summarized in the table below, illustrate how the chemical's distribution is dependent on the compartment of release oecd.org.

Table 1: Predicted Environmental Distribution of this compound Using a Mackay Level III Fugacity Model

This table is interactive. Click on the headers to sort the data.

| Release Compartment | Distribution in Air (%) | Distribution in Water (%) | Distribution in Soil (%) | Distribution in Sediment (%) |

|---|---|---|---|---|

| Air | 99.9 | <0.1 | <0.1 | <0.1 |

| Water | 77.2 | 22.5 | <0.1 | 0.3 |

| Soil | 28.4 | <0.1 | 71.6 | <0.1 |

Source: Adapted from OECD SIDS, 2004 oecd.org

Atmospheric Degradation via Hydroxyl Radicals

In the atmosphere, the primary degradation pathway for many volatile organic compounds is reaction with photochemically-produced hydroxyl radicals (•OH) nih.govcopernicus.org. This compound is degraded in the atmosphere through this process, which involves both addition to the aromatic ring and hydrogen atom abstraction from the methyl group nih.gov.

The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been estimated to be 1.3 x 10⁻¹² cm³/molecule-sec at 25°C nih.gov. This corresponds to an atmospheric half-life of approximately 12 days, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³ nih.gov.

Photodegradation Pathways

Photodegradation, or photolysis, is a process where chemical compounds are broken down by sunlight. While this compound has an absorption band that extends to about 300 nm, which is within the solar spectrum, there is currently no available data on its direct photodegradation in the environment nih.govoecd.org.

Biodegradation and Bioremediation Studies

Biodegradation involves the breakdown of organic substances by microorganisms such as bacteria and fungi. It is a key process in the natural attenuation and engineered remediation of contaminated sites.

Aerobic and Anaerobic Degradation in Environmental Matrices

The biodegradability of this compound has been investigated under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: Under OECD test guidelines, this compound is classified as "not readily biodegradable" oecd.org. However, specific microorganisms have been shown to be capable of degrading it. In 1981, Vandenbergh et al. isolated four bacterial strains from a landfill site that had been used for chlorinated organic waste disposal, which were capable of utilizing this compound nih.govresearchgate.net. One of these strains was identified as Pseudomonas cepacia researchgate.net. The degradation pathway for some chlorinated toluenes can be initiated by dioxygenase enzymes attacking the aromatic ring or by mono-oxygenation of the methyl group researchgate.net. However, the latter can sometimes lead to the formation of dead-end products that are not further mineralized researchgate.net.

Anaerobic Degradation: Under anaerobic conditions, degradation can also occur, though it may be slow. In one study using an anoxic soil slurry, this compound was not readily biodegraded, with only 30-35% of the initial amount breaking down after 150 days nih.gov. Anaerobic degradation of chlorinated aromatic compounds often proceeds via reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, a process that can be carried out by various anaerobic bacteria clu-in.orgmdpi.com.

Microbial Metabolism of this compound and Related Compounds (e.g., 2,6-Dichlorophenol)

The microbial breakdown of this compound is a key process in its natural attenuation. While specific pathways for this compound are not extensively detailed in scientific literature, the metabolism of structurally similar compounds, such as other dichlorotoluene isomers and 2,6-dichlorophenol (B41786), provides significant insights into its likely degradation routes.

Aerobic biodegradation of chlorinated toluenes is often initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This is then dehydrogenated to a substituted catechol. For instance, the degradation of 2,4- and 2,5-dichlorotoluene (B98588) by Ralstonia sp. strain PS12 proceeds through the formation of dichloromethylcatechols as central intermediates researchgate.net. It is plausible that the microbial degradation of this compound follows a similar initial pathway, likely forming 3,5-dichloro-2-methylcatechol. Following the formation of the catechol intermediate, the aromatic ring is cleaved, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can then enter central metabolic pathways.

Some bacterial strains have been identified that can degrade this compound, although the specific metabolic pathways were not fully elucidated researchgate.net. The degradation of the related compound, 2-chlorotoluene (B165313), by Rhodococcus sp. OCT 10 involves the formation of 4-chloro-3-methylcatechol, which is then processed via a meta-cleavage pathway researchgate.net. This further supports the likelihood of a catechol intermediate in the degradation of this compound.

Fungi are also capable of degrading chlorinated aromatic compounds. For example, the fungus Trichoderma longibraciatum has been shown to degrade 2,6-dichlorophenol researchgate.net. The degradation pathway is hypothesized to begin with an attack by hydroxyl radicals, leading to the release of chloride ions and subsequent ring cleavage to form organic acids like succinic acid, which can be further metabolized by the fungus researchgate.net.

Anaerobic biodegradation of chlorinated aromatic compounds can also occur, typically through reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. However, specific studies on the anaerobic metabolism of this compound are limited.

Table 1: Microbial Degradation of this compound and Related Compounds

| Compound | Microorganism | Key Metabolic Steps/Intermediates | Pathway Type |

|---|---|---|---|

| 2,4- & 2,5-Dichlorotoluene | Ralstonia sp. strain PS12 | Formation of dichloromethylcatechols | Aerobic |

| 2-Chlorotoluene | Rhodococcus sp. OCT 10 | Formation of 4-chloro-3-methylcatechol, meta-cleavage | Aerobic |

| 2,6-Dichlorophenol | Trichoderma longibraciatum | Hydroxyl radical attack, ring cleavage, formation of succinic acid | Aerobic (Fungal) |

Factors Influencing Biodegradation Rates (e.g., temperature, inoculum size, co-substrates)

The rate at which microorganisms can degrade this compound in the environment is influenced by a variety of physicochemical and biological factors.

Temperature: Microbial metabolism is highly dependent on temperature. Generally, an increase in temperature will increase the rate of enzymatic reactions and microbial growth, leading to faster degradation of pollutants, up to an optimal temperature. For many hydrocarbon-degrading microorganisms, this optimal range is between 20°C and 35°C nih.gov. Lower temperatures, such as those found in colder climates or deeper soil layers, can significantly slow down the biodegradation process nih.gov. For every 10°C decrease in temperature, the degradation time for toluene (B28343) can nearly double nih.gov.

Inoculum Size: The number of microorganisms present that are capable of degrading a specific contaminant, known as the inoculum size, is a critical factor. A larger initial population of competent degraders can lead to a more rapid reduction in the concentration of the contaminant. In environments where the native microbial population has not been previously exposed to this compound, the initial degradation may be slow until a suitable microbial community develops through adaptation and growth.

Co-substrates and Cometabolism: The presence of other organic compounds can influence the biodegradation of this compound. In some cases, the presence of a more easily degradable substrate, known as a primary substrate, can enhance the degradation of a more complex compound through a process called cometabolism. The enzymes produced by the microorganisms to break down the primary substrate may also be able to transform the target contaminant, even though the contaminant itself does not support microbial growth. For example, the presence of toluene has been shown to induce the expression of enzymes that can degrade other chlorinated compounds nih.gov. Conversely, the presence of co-contaminants can also have an inhibitory effect on the degradation of the target compound.

Table 2: Factors Affecting the Biodegradation of Chlorinated Aromatic Compounds

| Factor | Effect on Biodegradation Rate | Mechanism |

|---|---|---|

| Temperature | Increases with temperature up to an optimum, then decreases. | Affects enzyme kinetics and microbial growth rates. |

| Inoculum Size | Increases with a larger population of competent degraders. | More microorganisms are available to carry out the degradation process. |

| Co-substrates | Can enhance (cometabolism) or inhibit degradation. | Induction of necessary enzymes or competition for microbial activity. |

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, through all routes of exposure (e.g., water, food, sediment), and accumulates in the organism's tissues to a concentration higher than that in the surrounding medium. The potential for a chemical to bioaccumulate is often expressed by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

For this compound, studies have indicated a moderate potential for bioaccumulation in aquatic organisms. A study using carp reported a Bioconcentration Factor (BCF) ranging from 380 to 570 at a concentration of 0.02 mg/L, and a BCF of 246 to 828 at a concentration of 0.002 mg/L oecd.org. These values suggest that this compound can accumulate in the tissues of fish from the surrounding water.

The bioaccumulation potential of a chemical is influenced by its hydrophobicity, which is often estimated by its octanol-water partition coefficient (log Kow). Chemicals with a higher log Kow tend to be more lipid-soluble and have a greater potential to accumulate in the fatty tissues of organisms.

Table 3: Bioconcentration of this compound in Aquatic Organisms

| Organism | Exposure Concentration (mg/L) | Bioconcentration Factor (BCF) |

|---|---|---|

| Carp (Cyprinus carpio) | 0.02 | 380 - 570 |

| 0.002 | 246 - 828 |

Monitoring and Analytical Methods for Environmental Detection

The detection and quantification of this compound in environmental samples such as water, soil, and sediment are essential for monitoring its presence and assessing potential risks. The primary analytical technique used for this purpose is gas chromatography (GC) coupled with a mass spectrometer (MS) or other sensitive detectors.

Sample Preparation: The first step in the analysis of environmental samples is the extraction of the target analyte from the sample matrix. For water samples, common methods include liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE), which can concentrate the analyte from a large volume of water onto a solid sorbent. For soil and sediment samples, methods such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction are used to transfer the this compound into a suitable solvent.

Analytical Instrumentation: Gas chromatography is well-suited for the separation of volatile and semi-volatile organic compounds like this compound. The choice of the GC column is critical for achieving good separation from other compounds that may be present in the sample. Following separation by GC, a detector is used for quantification. A mass spectrometer (GC-MS) is highly effective as it provides both quantification and structural information, leading to a high degree of certainty in the identification of the compound. Other detectors that can be used include the electron capture detector (ECD), which is highly sensitive to halogenated compounds.

Detection Limits: The sensitivity of the analytical method is crucial for detecting low concentrations of this compound in the environment. For dichlorotoluenes, sensitivities in the range of 8 ng/g for fat, 2 ng/g for tissue, and 0.4 ng/mL for blood have been reported nih.gov. For water analysis using GC-MS, detection limits in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range can be achieved, depending on the sample preparation method and the specific instrumentation used.

Table 4: Analytical Methods for the Detection of this compound

| Environmental Matrix | Sample Preparation Technique | Analytical Method | Typical Detection Limits |

|---|---|---|---|

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Gas Chromatography-Mass Spectrometry (GC-MS) | Low ppb to ppt range |

| Soil/Sediment | Soxhlet Extraction, Pressurized Fluid Extraction (PFE) | Gas Chromatography-Mass Spectrometry (GC-MS) | Low ppb range |

| Biological Tissues | Solvent Extraction | Gas Chromatography-Mass Spectrometry (GC-MS) | ng/g range |

Toxicological Research and Safety Considerations of 2,6 Dichlorotoluene

Ecotoxicity to Aquatic and Terrestrial Organisms

Studies on the ecotoxicity of 2,6-dichlorotoluene have focused on its effects on aquatic organisms, which are crucial for assessing the environmental risk of this compound. Research conducted by the Environment Agency of Japan, following OECD Test Guidelines, has provided key data on its toxicity to fish, aquatic invertebrates, and algae europa.eu. The substance is recognized as being toxic to aquatic life limco-int.com.

The acute toxicity of this compound to the fish species Oryzias latipes, commonly known as the Japanese medaka, has been determined through standardized testing. The 96-hour median lethal concentration (LC50), which is the concentration estimated to cause mortality in 50% of the test organisms, was found to be 3.4 mg/L europa.eu.

**Table 1: Acute Toxicity of this compound to *Oryzias latipes***

| Test Organism | Duration | Endpoint | Value (mg/L) |

|---|---|---|---|

| Oryzias latipes | 96 hours | LC50 | 3.4 |

The impact of this compound on aquatic invertebrates has been assessed using Daphnia magna, a species of water flea. In a 48-hour acute immobilization test, the median effective concentration (EC50) was determined to be 1.8 mg/L europa.eu. Furthermore, a chronic toxicity study spanning 21 days established a No-Observed-Effect Concentration (NOEC) for reproduction at 0.32 mg/L europa.eu. The 48-hour EC50 value of 1.8 mg/L was the lowest acute toxicity value observed among the tested aquatic organisms europa.eu.

**Table 2: Acute and Chronic Toxicity of this compound to *Daphnia magna***

| Test Organism | Duration | Endpoint | Value (mg/L) |

|---|---|---|---|

| Daphnia magna | 48 hours | EC50 (Immobilization) | 1.8 |

| Daphnia magna | 21 days | NOEC (Reproduction) | 0.32 |

The effects of this compound on aquatic plants were evaluated through an algal growth inhibition test. For the green algae Pseudokirchneriella subcapitata, the 72-hour EC50 for growth inhibition was 5.6 mg/L europa.eu. The No-Observed-Effect Concentration (NOEC) over the same period was 1.8 mg/L europa.eu.

Table 3: Toxicity of this compound to Algae (Pseudokirchneriella subcapitata)

| Test Organism | Duration | Endpoint | Value (mg/L) |

|---|---|---|---|

| Pseudokirchneriella subcapitata | 72 hours | EC50 (Growth Inhibition) | 5.6 |

| Pseudokirchneriella subcapitata | 72 hours | NOEC (Growth Inhibition) | 1.8 |

Mammalian Toxicology and Health Risk Assessment

The assessment of mammalian toxicology for this compound involves studies on its acute and repeated dose effects, as well as its potential to cause genetic damage.

While specific acute oral LD50 values are not available, studies on the structurally related chemical, 2,4-dichlorotoluene (B165549), show oral LD50 values greater than 2000 mg/kg for rats europa.eu. In a combined repeated dose and reproductive/developmental toxicity screening test conducted on rats, this compound was administered orally for 28 days. In this study, histopathological changes were observed in the liver, kidneys, and thymus europa.euoasis-lmc.org. Female rats also showed atrophy of the thymus at higher doses oasis-lmc.org. The No-Observed-Effect Level (NOEL) for repeated dose toxicity was established at 30 mg/kg/day europa.eu.

Table 4: Repeated Dose Toxicity of this compound in Rats

| Duration | Endpoint | NOEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| 28 days | Repeated Dose Toxicity | 30 | Histopathological changes in liver, kidney, and thymus |

The genotoxic potential of this compound has been investigated through in vitro testing. The compound was found to be non-mutagenic in bacterial reverse mutation assays (Ames test) europa.eu. Additionally, it did not induce chromosomal aberrations in in vitro tests europa.eu. These findings indicate that this compound does not exhibit genotoxic effects in these standard in vitro screening assays europa.euoasis-lmc.org.

Table 5: In Vitro Genetic Toxicity of this compound

| Test System | Endpoint | Result |

|---|---|---|

| Bacterial Reverse Mutation Assay (Ames test) | Gene Mutation | Negative |

| Chromosomal Aberration Test | Chromosomal Damage | Negative |

Reproductive and Developmental Toxicity

Research into the reproductive and developmental effects of this compound has been primarily informed by studies on animal models. A key study, a combined repeat dose and reproductive/developmental toxicity screening test conducted on rats, provides the most comprehensive data available. In this study, reproductive toxicity was observed, characterized by a decrease in the number of implantations and reduced viability of offspring four days after birth, as well as abnormal nursing behaviors. nih.gov

Maternal toxicity was also noted in the same study. oecd.org The No-Observed-Effect Level (NOEL) for reproductive toxicity was established at 100 mg/kg/day. oecd.org For repeated dose toxicity, the NOEL was determined to be 30 mg/kg/day, with histopathological changes observed in the liver, kidney, and thymus of both male and female rats at higher doses. oecd.org

Table 1: Summary of Reproductive and Developmental Toxicity Findings for this compound in Rats

| Endpoint | Finding | No-Observed-Effect Level (NOEL) |

|---|---|---|

| Reproductive Toxicity | Decrease in implantation number, reduced offspring viability, abnormal nursing. nih.gov | 100 mg/kg/day oecd.org |

| Maternal Toxicity | Histopathological changes in liver, kidney, and thymus. oecd.org | 30 mg/kg/day oecd.org |

Occupational Exposure Assessment and Risk Mitigation

Assessing and managing risks associated with occupational exposure to this compound is crucial for worker safety, particularly as it is used as an intermediate in the production of pesticides, dyes, and pharmaceuticals. nih.govoecd.org

Occupational Exposure Assessment

An effective occupational exposure assessment strategy involves identifying potential routes of exposure (inhalation and dermal contact) and quantifying the level of exposure in the workplace. nih.gov This typically includes personal and area air sampling to measure concentrations of the substance. nj.gov However, specific occupational exposure limits (OELs), such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), have not been established for this compound. cpachem.comechemi.com In the absence of formal OELs, a risk-based approach must be taken to control exposures to the lowest feasible levels. cdc.gov

Risk Mitigation

A hierarchy of controls is the standard approach for mitigating occupational exposure. This framework prioritizes the most effective control measures. osha.gov

Engineering Controls : These are the first line of defense and involve physically changing the work environment to reduce exposure. For this compound, this includes using closed systems for production and handling, and implementing local exhaust ventilation to capture vapors at the source. nj.govinchem.org

Administrative and Work Practice Controls : These controls involve changes in work procedures. Examples include minimizing the duration of exposure for individual workers, rotating job assignments, and prohibiting eating, drinking, or smoking in areas where the chemical is handled. osha.govinchem.org

Personal Protective Equipment (PPE) : PPE is used when engineering and administrative controls cannot reduce exposure to an acceptable level. For this compound, this includes chemical-resistant gloves, safety goggles or a full-face mask, and respiratory protection (e.g., a filter respirator for organic gases and vapors). nih.govechemi.cominchem.org

Table 2: Risk Mitigation Strategies for Occupational Exposure to this compound

| Control Level | Specific Measures |

|---|---|

| Engineering Controls | - Use of closed systems for manufacturing and handling. echemi.cominchem.org- Local exhaust ventilation at the site of chemical release. nj.govinchem.org |

| Administrative Controls | - Prohibit eating, drinking, and smoking in work areas. inchem.org- Establish clear procedures for handling and emergencies.- Provide worker training on chemical hazards. nj.gov |

| Personal Protective Equipment (PPE) | - Eyes: Safety goggles or face shield. echemi.cominchem.org- Skin: Protective gloves and clothing. nj.govinchem.org- Inhalation: Use of ventilation, local exhaust, or breathing protection. echemi.cominchem.org |

Advanced Characterization and Computational Studies of 2,6 Dichlorotoluene

Spectroscopic Analysis of 2,6-Dichlorotoluene and its Adducts

Spectroscopic analysis is a cornerstone for understanding the molecular structure and behavior of this compound. Various methods have been employed to probe its properties, although detailed studies on its specific adducts are not extensively documented in the literature.

The vibrational properties of this compound have been investigated through a combined experimental and theoretical approach using Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy. nih.gov In a notable study, the FTIR and FT-Raman spectra of solid-phase this compound were recorded in the 4000–400 cm⁻¹ and 4000–50 cm⁻¹ regions, respectively. nih.gov

These experimental spectra were analyzed and compared with theoretical harmonic vibrational frequencies calculated using computational methods. nih.gov The assignments of the fundamental vibrational modes were performed based on the Total Energy Distribution (TED), providing a detailed understanding of the molecule's vibrational behavior. nih.gov The strong correlation between the observed and calculated frequencies confirms the accuracy of the computational models used for the analysis. nih.gov

Interactive Data Table: Selected Vibrational Frequencies for this compound (Note: Specific frequency values from the primary literature are required for a complete table. The following is a representative structure.)

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (based on TED) |

| C-H Stretch | Data not available | Data not available | Data not available | Aromatic C-H stretching |

| C-C Stretch | Data not available | Data not available | Data not available | Ring stretching |

| C-Cl Stretch | Data not available | Data not available | Data not available | C-Cl stretching |

| CH₃ Rocking | Data not available | Data not available | Data not available | Methyl group rocking |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra have been utilized in its characterization. nih.govchemicalbook.com

Theoretical calculations of ¹³C NMR chemical shifts have been performed and compared with experimental data. nih.gov This comparison shows a satisfactory agreement, allowing for the confident assignment of carbon atoms in the molecule's structure. nih.gov The experimentally obtained spectra have been shown to coincide well with theoretically constructed spectrograms, further validating the structural analysis. nih.gov

Interactive Data Table: NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | CDCl₃ | ~7.0-7.3 | Multiplet |

| ¹H (Methyl) | CDCl₃ | ~2.4 | Singlet |

| ¹³C (Aromatic C-Cl) | Data not available | Data not available | Singlet |

| ¹³C (Aromatic C-H) | Data not available | Data not available | Singlet |

| ¹³C (Aromatic C-CH₃) | Data not available | Data not available | Singlet |

| ¹³C (Methyl) | Data not available | Data not available | Singlet |

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The maximum absorption (λmax) for this compound has been recorded in methanol. nih.gov The observed absorption is found at 267 nm, with a log ε (molar absorptivity) of 2.26. nih.gov This absorption band is characteristic of the electronic transitions occurring within the dichlorinated benzene (B151609) ring system.

Computational Chemistry and Theoretical Studies

Theoretical studies, particularly those employing computational chemistry methods, are indispensable for a deeper understanding of the molecular properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) has been a primary tool for investigating the structural and spectroscopic data of this compound in its ground state. nih.gov Calculations have been performed using methods such as B3LYP in conjunction with basis sets like 3-21G* and 6-31G*. nih.gov

These DFT calculations have successfully provided:

Optimized Molecular Structures: Determining the most stable geometric configuration of the molecule. nih.gov

Harmonic Vibrational Frequencies: Calculating theoretical vibrational modes that show good agreement with experimental FTIR and FT-Raman spectra. nih.gov

IR Intensities and Raman Activities: Predicting the intensities of infrared and Raman bands. nih.gov

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveals insights into charge transfer within the molecule. nih.gov This analysis is also used to calculate properties such as the energy gap, ionization potential, and electron affinity. nih.gov DFT has also been applied to study the thermodynamic aspects of adsorption for various dichlorotoluene isomers on catalyst surfaces, highlighting its versatility in predicting chemical behavior. rsc.org

Interactive Data Table: Calculated Properties of this compound using DFT

| Property | Calculation Method/Basis Set | Calculated Value |

| HOMO Energy | B3LYP/6-31G | Data not available |

| LUMO Energy | B3LYP/6-31G | Data not available |

| Energy Gap (HOMO-LUMO) | B3LYP/6-31G | Data not available |

| Ionization Potential | B3LYP/6-31G | Data not available |

| Electron Affinity | B3LYP/6-31G* | Data not available |

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not prominent in the reviewed literature, this computational technique is highly relevant for understanding the behavior of related halogenated hydrocarbons. For instance, MD simulations have been used to study the behavior of liquid 1,2-dichloroethane under the influence of external electric fields. zju.edu.cn Such studies investigate how external stimuli can affect the population of different molecular conformations and influence the system's physical properties. zju.edu.cn By analogy, MD simulations could be a valuable tool to explore the liquid-state structure, transport properties, and intermolecular interactions of this compound.

Quantum Chemical Methods and Electronic Structure Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure of molecules like this compound. These calculations provide fundamental insights into molecular geometry, vibrational frequencies, and electronic properties, which govern the molecule's reactivity and interactions. For substituted toluenes, DFT has been effectively used to determine properties such as molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to analyze molecular electrostatic potential (MEP) surfaces.